

The Role of DL-TBOA in Neuroscience Research: A Technical Guide

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Compound of Interest

Compound Name: DL-TBOA

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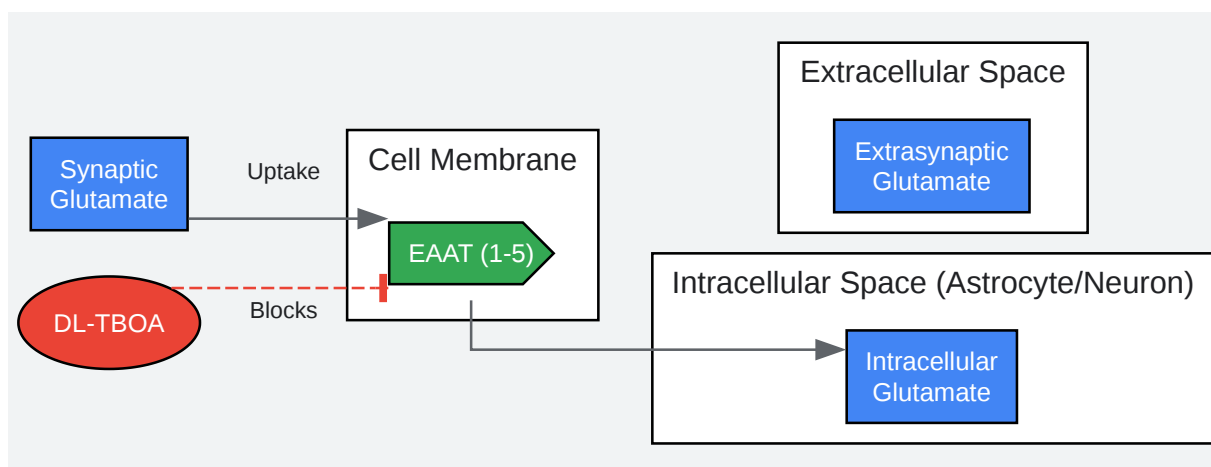
Introduction

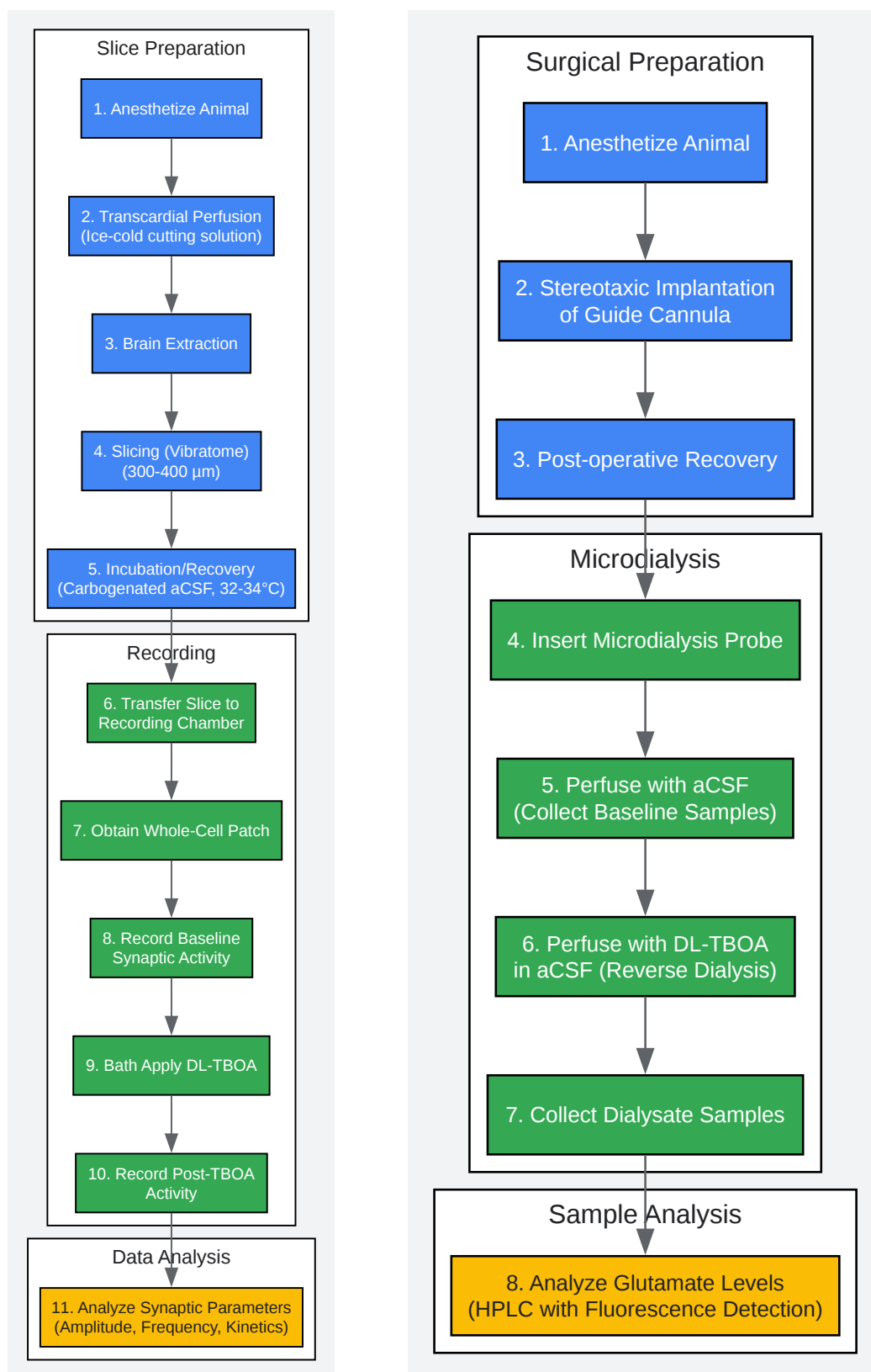
DL-threo- β -benzyloxyaspartate (**DL-TBOA**) is a potent and widely used pharmacological tool in neuroscience research. As a competitive, non-transportable antagonist of excitatory amino acid transporters (EAATs), **DL-TBOA** has been instrumental in elucidating the critical role of glutamate uptake in synaptic transmission, neuronal excitability, and the pathophysiology of various neurological disorders. This technical guide provides an in-depth overview of **DL-TBOA**, including its mechanism of action, key experimental applications with detailed protocols, and a summary of its quantitative effects on neuronal function.

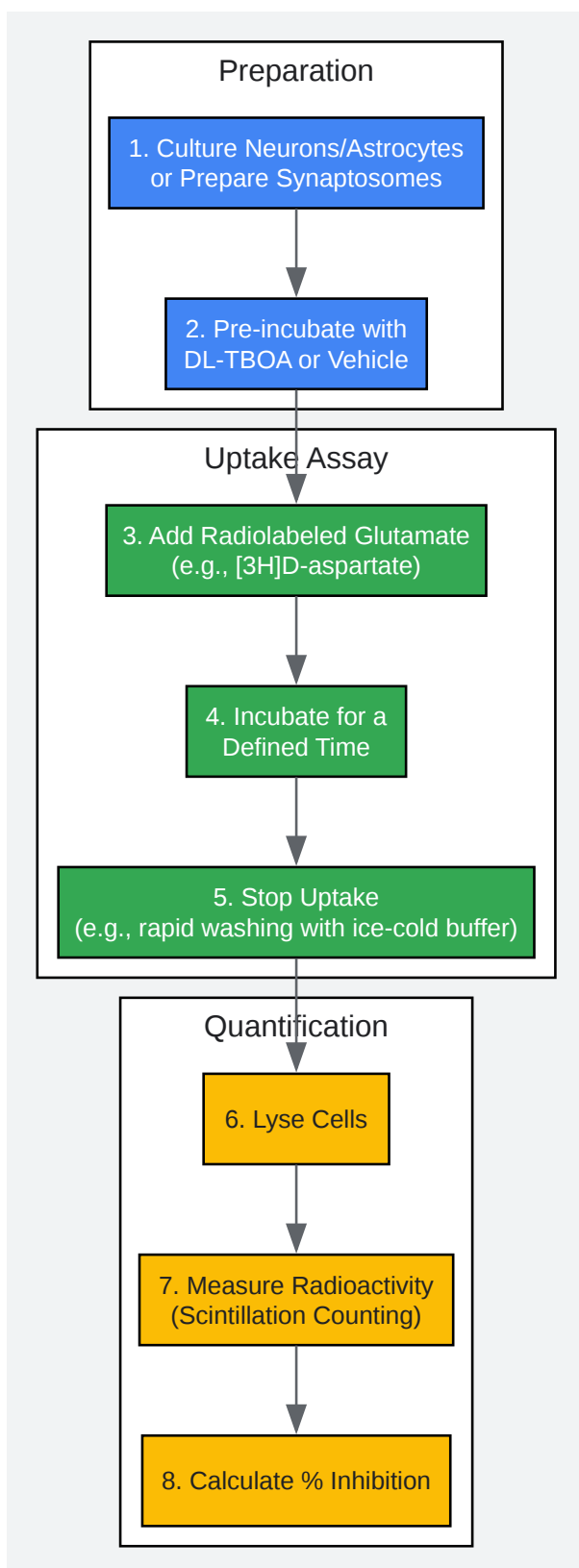
Core Mechanism of Action

DL-TBOA competitively blocks all five subtypes of sodium-dependent glutamate transporters (EAAT1-5), thereby preventing the removal of glutamate from the extracellular space.^{[1][2]} Unlike substrate inhibitors, **DL-TBOA** is not transported into the cell, which prevents confounding effects such as heteroexchange.^{[3][4]} This blockade of glutamate uptake leads to an accumulation of extracellular glutamate, which can then activate both synaptic and extrasynaptic glutamate receptors.^{[3][5]}

The primary signaling pathway affected by **DL-TBOA** is the regulation of extracellular glutamate concentration, which is crucial for maintaining a high signal-to-noise ratio for glutamatergic neurotransmission and preventing excitotoxicity.







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